Cas no 1272756-09-8 (4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile)

4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile is a spirocyclic quinazoline derivative with a fused cyclobutane ring system, offering a unique structural motif for pharmaceutical and chemical research. Its rigid spiro architecture enhances molecular stability, while the oxo and cyano functional groups provide versatile reactivity for further derivatization. This compound is particularly valuable in medicinal chemistry as a scaffold for designing enzyme inhibitors or receptor modulators due to its constrained conformation and potential for selective interactions. Its synthetic utility is underscored by the presence of both hydrogen bond acceptors and donors, facilitating targeted molecular recognition studies. The compound's well-defined crystalline structure also aids in structural characterization and crystallographic analysis.
4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile structure
1272756-09-8 structure
Product name:4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile
CAS No:1272756-09-8
MF:C12H11N3O
Molecular Weight:213.23524
MDL:MFCD18651724
CID:1056533
PubChem ID:73553926

4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile 化学的及び物理的性質

名前と識別子

    • 4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile
    • 4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-5-carbonitrile
    • 4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1 inverted exclamation mark -cyclobutane]-5-carbonitrile
    • 4-OXOSPIRO[1,2,3,4-TETRAHYDROQUINAZOLINE-2,1-CYCLOBUTANE]-5-CARBONITRILE
    • DB-019574
    • MFCD18651724
    • AC3628
    • 4-oxospiro[1,3-dihydroquinazoline-2,1'-cyclobutane]-5-carbonitrile
    • 1272756-09-8
    • 4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1/'-cyclobutane]-5-carbonitrile
    • DTXSID201136434
    • SY013261
    • Spiro[cyclobutane-1,2a(2)(1a(2)H)-quinazoline]-5a(2)-carbonitrile, 3a(2),4a(2)-dihydro-4a(2)-oxo-
    • 4-OXOSPIRO[1,2,3,4-TETRAHYDROQUINAZOLINE-2,1`-CYCLOBUTANE]-5-CARBONITRILE
    • AKOS022183218
    • MDL: MFCD18651724
    • インチ: InChI=1S/C12H11N3O/c13-7-8-3-1-4-9-10(8)11(16)15-12(14-9)5-2-6-12/h1,3-4,14H,2,5-6H2,(H,15,16)
    • InChIKey: SMAMBBUOJYXRFU-UHFFFAOYSA-N
    • SMILES: C1=CC(=C2C(=C1)NC3(CCC3)NC2=O)C#N

計算された属性

  • 精确分子量: 213.09000
  • 同位素质量: 213.090211983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 0
  • 複雑さ: 366
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 64.9Ų

じっけんとくせい

  • PSA: 64.92000
  • LogP: 2.06058

4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile Security Information

4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM139163-1g
4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile
1272756-09-8 95%
1g
$175 2024-08-02
Chemenu
CM139163-5g
4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile
1272756-09-8 95%
5g
$529 2021-08-05
eNovation Chemicals LLC
D911017-5g
4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-5-carbonitrile
1272756-09-8 95%
5g
$650 2025-02-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1533386-5g
4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile
1272756-09-8 98%
5g
¥5259.00 2024-08-09
eNovation Chemicals LLC
K11376-1g
4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-5-carbonitrile
1272756-09-8 97%
1g
$450 2025-02-24
eNovation Chemicals LLC
K11376-5g
4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-5-carbonitrile
1272756-09-8 97%
5g
$1345 2025-02-24
Apollo Scientific
OR470221-5g
4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-5-carbonitrile
1272756-09-8
5g
£833.00 2023-09-01
Alichem
A189011104-5g
4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile
1272756-09-8 95%
5g
553.70 USD 2021-06-01
eNovation Chemicals LLC
K11376-5g
4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-5-carbonitrile
1272756-09-8 97%
5g
$1345 2024-05-24
Ambeed
A414798-1g
4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile
1272756-09-8 95+%
1g
$159.0 2024-04-25

4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile 関連文献

4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrileに関する追加情報

Chemical Profile of 4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile (CAS No. 1272756-09-8)

4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile, identified by its CAS number 1272756-09-8, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique spirocyclic framework and potential biological activities. This compound belongs to the spiroquinazoline class, which is well-documented for its pharmacological relevance, particularly in the development of therapeutic agents targeting various diseases.

The molecular structure of 4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile features a spirocyclic connection between a cyclobutane ring and a quinazoline core, with an additional oxo group and a nitrile substituent at specific positions. This arrangement contributes to its distinct chemical properties and reactivity, making it a valuable scaffold for further derivatization and exploration in drug discovery programs.

In recent years, there has been growing interest in spirocyclic compounds due to their ability to exhibit enhanced binding affinity and selectivity towards biological targets. The spiro[cyclobutane-1,2'-quinazoline] moiety in 4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile is particularly noteworthy, as it has been shown to interact with multiple protein families involved in critical cellular processes. This structural feature has prompted researchers to investigate its potential as a lead compound for the development of novel therapeutics.

One of the most compelling aspects of 4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile is its reported activity as an inhibitor of certain kinases and enzymes that are implicated in cancer progression. Preclinical studies have demonstrated that derivatives of this compound can modulate signaling pathways such as MAPK and PI3K/Akt, which are frequently dysregulated in tumor cells. The oxo group and nitrile substituent are believed to play crucial roles in mediating these interactions by forming hydrogen bonds and hydrophobic contacts with the target proteins.

The synthesis of 4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile presents both challenges and opportunities for synthetic chemists. The spirocyclic core requires precise control over reaction conditions to ensure high yield and purity. Advances in catalytic methods and asymmetric synthesis have enabled more efficient production of this compound, facilitating further structural optimization and biological evaluation.

Recent research has also highlighted the importance of computational modeling in understanding the binding mode of 4'-Oxo-3',4 '-dihydro -1'H -spiro [cyclobutane - 1 , 2' - quinazoline] - 5' - carbonitrile to its biological targets. Molecular docking studies have revealed that the compound interacts with key residues in the active site of target enzymes, suggesting potential mechanisms for its inhibitory activity. These insights have guided the design of next-generation analogs with improved potency and selectivity.

The pharmacokinetic properties of 4 '- Oxo - 3' , 4' - dihydro - 1' H - spiro [cyclobutane - 1 , 2' - quinazoline] - 5' - carbonitrile are also under investigation to assess its suitability for therapeutic applications. Initial studies indicate that the compound exhibits reasonable solubility and stability under physiological conditions, which are essential characteristics for a drug candidate. Further work is needed to optimize its metabolic profile and distribution within biological systems.

In conclusion, 4 '- Oxo - 3' , 4 ' - dihydro - 1' H - spiro [cyclobutane - 1 , 2 ' - quinazoline] - 5 ' - carbonitrile (CAS No. 1272756-09-8) represents a promising scaffold for medicinal chemistry research. Its unique structural features and reported biological activities make it an attractive candidate for further development into novel therapeutic agents. As our understanding of its chemical properties and biological interactions continues to grow, this compound is likely to play a significant role in future drug discovery efforts.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd